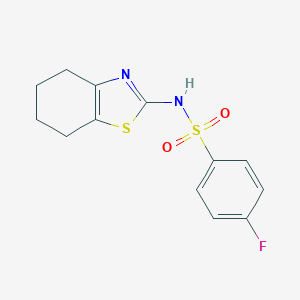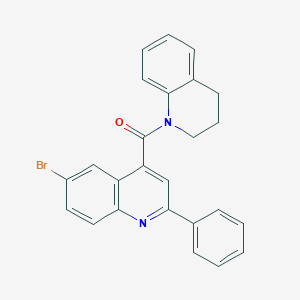![molecular formula C13H13ClN4O B445846 4-chloro-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B445846.png)
4-chloro-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide is a chemical compound with the molecular formula C13H13ClN4O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzohydrazide moiety linked to a pyrazole ring through a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with 1-ethyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted benzohydrazides with various functional groups.
Aplicaciones Científicas De Investigación
4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antileishmanial agent.
Medicine: Studied for its potential therapeutic effects against diseases like malaria and leishmaniasis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound binds to the active site of the enzyme pteridine reductase 1 (PTR1), inhibiting its function and thereby affecting the survival of the parasite. The binding is characterized by strong hydrophobic interactions and favorable binding free energy .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N’-[(1-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide
- 4-chloro-N’-[(1-phenyl-1H-pyrazol-4-yl)methylene]benzohydrazide
- 4-chloro-N’-[(1-ethyl-1H-imidazol-4-yl)methylene]benzohydrazide
Uniqueness
4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the pyrazole ring enhances its lipophilicity and potentially its biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C13H13ClN4O |
|---|---|
Peso molecular |
276.72g/mol |
Nombre IUPAC |
4-chloro-N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H13ClN4O/c1-2-18-9-10(8-16-18)7-15-17-13(19)11-3-5-12(14)6-4-11/h3-9H,2H2,1H3,(H,17,19)/b15-7+ |
Clave InChI |
ICJHACYZBDPMJC-VIZOYTHASA-N |
SMILES |
CCN1C=C(C=N1)C=NNC(=O)C2=CC=C(C=C2)Cl |
SMILES isomérico |
CCN1C=C(C=N1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CCN1C=C(C=N1)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE](/img/structure/B445763.png)
![N'-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B445765.png)
![N-{3-[N-(2,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B445766.png)
![2-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445767.png)
![N'-{(Z)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B445770.png)

![Isopropyl 2-{[(3,4-dichloroanilino)carbonyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B445774.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-6-bromo-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B445776.png)

![2-chloro-N-(3-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B445778.png)

![2-({5-[1-(3-chloroanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B445783.png)
![Ethyl 4,5-dimethyl-2-{[(2-naphthyloxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B445784.png)
![3-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B445785.png)
